molecular formula C18H21N3O3S B14893962 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B14893962
M. Wt: 359.4 g/mol
InChI Key: ZVBKAPHAJLXCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Pyrrole Ring Formation: The pyrrole ring is formed by reacting the thiazole intermediate with an appropriate amine, such as isopropylamine, under acidic conditions.

    Final Coupling: The final step involves coupling the thiazole-pyrrole intermediate with an amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the thiazole and pyrrole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Oxides of the amino and methoxy groups.

    Reduction Products: Dihydro derivatives of the thiazole and pyrrole rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)thiazole: Similar structure but lacks the pyrrole ring.

    1-Isopropyl-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the thiazole and dimethoxyphenyl groups.

    5-Amino-4-(4-phenylthiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methoxy groups on the phenyl ring.

Uniqueness

The uniqueness of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of both the thiazole and pyrrole rings, along with the dimethoxyphenyl group, provides a unique scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-propan-2-yl-2H-pyrrol-3-ol

InChI

InChI=1S/C18H21N3O3S/c1-10(2)21-8-13(22)16(17(21)19)18-20-12(9-25-18)11-5-6-14(23-3)15(7-11)24-4/h5-7,9-10,19,22H,8H2,1-4H3

InChI Key

ZVBKAPHAJLXCNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.